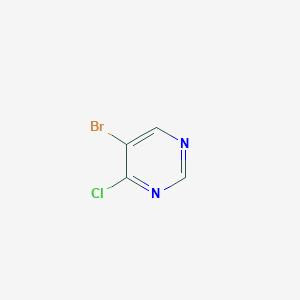

5-Bromo-4-chloropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVLUSWQWGHYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483342 | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56181-39-6 | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56181-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-chloropyrimidine: A Comprehensive Technical Guide for Drug Discovery

CAS Number: 56181-39-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloropyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring two distinct reactive sites, allows for versatile chemical modifications, making it an indispensable intermediate in the development of novel therapeutics, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further details its significant applications in the synthesis of targeted therapies, with a special focus on CDK4/6 inhibitors such as Palbociclib and Ribociclib. Detailed experimental protocols, biological activity data, and safety information are also presented to facilitate its effective use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 56181-39-6 | |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | |

| Appearance | Colorless to pale yellow crystal or powder | [1] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 254.0 ± 28.0 °C at 760 mmHg | [2] |

| Solubility | Good solubility in common organic solvents such as ethanol, dimethylformamide, and dichloromethane. | [1] |

| Stability | Relatively stable under the action of light and heat. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the bromination of a pyrimidine precursor followed by chlorination.

Experimental Protocol: Synthesis from 2-hydroxypyrimidine

This protocol describes a two-step synthesis starting from 2-hydroxypyrimidine.[3][4]

Step 1: Synthesis of 5-bromo-2-hydroxypyrimidine

-

In a reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35 wt% hydrobromic acid (molar ratio of HBr to 2-hydroxypyrimidine is 2:1).[4]

-

To this mixture, add 226.7 g of 30 wt% hydrogen peroxide (molar ratio of H₂O₂ to 2-hydroxypyrimidine is 2:1).[4]

-

Heat the reaction mixture to 40°C and maintain it for 12 hours with insulation.[4]

-

After the reaction is complete, purify the product to obtain 5-bromo-2-hydroxypyrimidine.

Step 2: Chlorination to 5-bromo-2-chloropyrimidine

-

Take the intermediate 5-bromo-2-hydroxypyrimidine and react it with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction is catalyzed by an organic amine (e.g., triethylamine, diisopropylethylamine, N,N-dimethylaniline).

-

The mixture is heated to drive the reaction to completion.

-

Following the reaction, purification is carried out to yield 5-bromo-2-chloropyrimidine.

Chemical Reactivity and Applications in Drug Synthesis

This compound is a versatile scaffold for the synthesis of complex heterocyclic compounds. The differential reactivity of the chloro and bromo substituents allows for selective functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to various cross-coupling reactions.

This reactivity profile makes it a key intermediate in the synthesis of numerous pharmaceutical agents, including antiviral and antitumor compounds.[1] A prominent application is in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that have revolutionized the treatment of certain types of cancer.

Application in the Synthesis of CDK4/6 Inhibitors

CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are crucial in the treatment of hormone receptor-positive (HR+) breast cancer. These drugs function by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks cell cycle progression from the G1 to the S phase, thereby inhibiting cancer cell proliferation.[5]

The diagram below illustrates the signaling pathway targeted by CDK4/6 inhibitors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-Bromo-4-chloropyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloropyrimidine

Introduction

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core component of nucleobases, it serves as a versatile synthetic building block. Its utility stems from the differential reactivity of its halogen substituents, enabling regioselective modifications to build complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in drug discovery.

While specific experimental data for this compound is limited in published literature, extensive information is available for its isomers, such as 5-Bromo-2-chloropyrimidine. The principles of reactivity and analytical characterization are largely transferable, and this guide will draw upon data from these closely related analogs where necessary, with clear indications. The primary applications for these compounds are as intermediates in the synthesis of antiviral and antitumor agents.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Core Physicochemical Properties of this compound and Related Isomers

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [2][3] |

| Appearance | Colorless to pale yellow crystal or powder. | [1] |

| Melting Point | Approximately 75-78°C. | [1] |

| Solubility | Readily soluble in common organic solvents such as dimethylformamide (DMF), dichloromethane, and ethanol. | [1] |

| Stability | The compound is noted to be relatively stable under light and heat. | [1] |

| CAS Number | 1220039-87-1 (for hydrochloride salt) | [4] |

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. The following data, primarily from its well-studied isomer 5-Bromo-2-chloropyrimidine, serves as a reference for characterization.

Table 2: Comparative Spectral Data for Halogenated Pyrimidines

| Parameter | Experimental Value (for 5-Bromo-2-chloropyrimidine) | Predicted Value (for 5-Bromo-2-chloropyrimidine) | Key Features |

| ¹H NMR (CDCl₃) | δ 8.60 (s, 2H) | δ 8.5-8.7 | A singlet representing the two equivalent protons on the pyrimidine ring.[5] |

| ¹³C NMR | - | C2: ~160 ppm, C4/C6: ~158 ppm, C5: ~110 ppm | Chemical shifts are influenced by the electronegative nitrogen atoms and halogen substituents. |

| FT-IR (KBr, cm⁻¹) | ~3080 (C-H stretch), ~1550 (C=N stretch), ~1400 (C=C stretch), ~830 (C-Cl stretch), ~680 (C-Br stretch) | - | Characteristic peaks for aromatic C-H, ring vibrations, and carbon-halogen bonds.[5] |

| Mass Spec. (m/z) | 192, 194, 196 [M]⁺ | 191.9, 193.9, 195.9 | The molecular ion peak appears as a characteristic isotopic cluster due to the presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of halogenated pyrimidines.

Synthesis of this compound

A general method for the preparation of this compound involves the direct bromination of 4-chloropyrimidine.[1]

-

Reaction: 4-chloropyrimidine is reacted with bromine in a suitable solvent under alkaline conditions.

-

Procedure:

-

Bromine is added to the chosen reaction solvent.

-

A base, such as sodium hydroxide, is introduced slowly to the mixture.

-

4-chloropyrimidine is then added, and the reaction is allowed to proceed for a designated period.[1]

-

Workup typically involves quenching the reaction, separating the organic layer, washing, drying, and concentrating the solution to yield the crude product, which can be purified by recrystallization or chromatography.

-

Synthesis of 5-Bromo-2-chloropyrimidine (Illustrative Protocol)

A common and well-documented synthesis for the isomeric 5-Bromo-2-chloropyrimidine involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[2][6]

-

Materials: 5-bromo-2-hydroxypyrimidine, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Combine 5-bromo-2-hydroxypyrimidine with an excess of phosphorus oxychloride in a reaction vessel equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured into ice water to quench the remaining POCl₃.[2]

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-2-chloropyrimidine.

-

Analytical Characterization Protocol

-

Sample Preparation (NMR): Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Instrumentation (NMR): Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[5]

-

Sample Preparation (FT-IR): Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation (FT-IR): Record the spectrum in the range of 4000-400 cm⁻¹.[5]

-

Sample Preparation (MS): Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.[5]

-

Instrumentation (MS): Use an appropriate ionization technique, such as electron ionization (EI), to generate the mass spectrum.

Reactivity and Applications in Drug Development

The synthetic value of halogenated pyrimidines lies in the differential reactivity of the halogen atoms. The chlorine atom is typically more activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom is well-suited for transition metal-catalyzed cross-coupling reactions.[7] This allows for a stepwise and controlled functionalization of the pyrimidine core.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring nitrogens activates the chlorine atom at the C2 or C4 position for substitution by nucleophiles, commonly amines. This reaction is fundamental for installing fragments that interact with the hinge region of protein kinases.[7]

-

Cross-Coupling Reactions: The bromine atom at the C5 position is less reactive towards SNAr but is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings.[7] This enables the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, crucial for modulating potency and pharmacokinetic properties.[7][8]

This dual reactivity makes this compound and its isomers powerful intermediates in the synthesis of targeted therapeutics, including:

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in many approved kinase inhibitor drugs.[7][9] These compounds have been used to create covalent inhibitors of kinases like MSK1.[10]

-

Receptor Antagonists: A notable application is in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][3]

Safety and Handling

This compound and its analogs are hazardous chemicals that require careful handling in a controlled laboratory environment.[1]

-

Hazard Classification: These compounds are typically classified as causing skin irritation, serious eye damage, and potential respiratory irritation. They are also harmful if swallowed.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.[1][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

-

Storage: Store the compound in a cool, dry, and tightly sealed container.[1][12]

-

Spill and Exposure: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and consult a physician.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1220039-87-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of 5-Bromo-4-chloropyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The document summarizes key physicochemical properties, provides a detailed (though generalized) experimental protocol for its synthesis, and presents predicted spectroscopic and structural data. This guide is intended to serve as a comprehensive resource for researchers utilizing this versatile building block in the design and synthesis of novel therapeutic agents.

Introduction

This compound (C₄H₂BrClN₂) is a heterocyclic aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyrimidine ring substituted with both a bromine and a chlorine atom, offers two distinct reactive sites. This dual reactivity allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, making it a versatile scaffold for the construction of complex molecular architectures. The pyrimidine core is a common motif in a wide range of biologically active compounds, including antiviral and anticancer agents, underscoring the importance of substituted pyrimidines like this compound in drug discovery programs.[1]

Physicochemical and Structural Properties

Table 1: General and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| Appearance | Colorless to pale yellow crystal or powder[1] |

| Melting Point | 75-78 °C[1] |

| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane[1] |

| Stability | Relatively stable under light and heat[1] |

Table 2: Predicted Structural Data (Bond Lengths and Angles)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-Cl | 1.73 |

| C5-Br | 1.89 |

| N1-C2 | 1.33 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.41 |

| C5-C6 | 1.40 |

| C6-N1 | 1.34 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 128.0 |

| C2-N3-C4 | 115.5 |

| N3-C4-C5 | 127.3 |

| C4-C5-C6 | 115.2 |

| C5-C6-N1 | 118.5 |

| C6-N1-C2 | 115.5 |

Note: These values are predicted and may vary from experimental data.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and serve as a guide for the interpretation of experimental spectra.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.9 | s | H-2 |

| 8.7 | s | H-6 |

Solvent: CDCl₃. The chemical shifts of the two protons on the pyrimidine ring are predicted to be distinct due to the different electronic environments created by the adjacent halogen substituents.

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 161.0 | C-2 |

| 158.5 | C-4 |

| 110.0 | C-5 |

| 159.5 | C-6 |

Solvent: CDCl₃.

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 192/194/196 | 75:100:25 | [M]⁺ (Isotopic pattern for Br and Cl) |

| 163/165 | Variable | [M-Cl]⁺ |

| 113 | Variable | [M-Br]⁺ |

| 78 | Variable | [C₄H₂N₂]⁺ |

Ionization mode: Electron Ionization (EI). The isotopic pattern of the molecular ion is a key feature due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 6: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1550 | Medium-Strong | C=N and C=C stretching vibrations |

| 1450-1350 | Medium | Ring stretching vibrations |

| 850-750 | Strong | C-Cl stretch |

| 700-600 | Strong | C-Br stretch |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-chloropyrimidine.[1]

Materials:

-

4-chloropyrimidine

-

Bromine

-

Sodium hydroxide (or other suitable base)

-

An appropriate organic solvent (e.g., dichloromethane, chloroform)

Procedure:

-

Dissolve 4-chloropyrimidine in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled reaction mixture while stirring.

-

After the addition of bromine is complete, slowly add a solution of sodium hydroxide. The base is added to neutralize the hydrobromic acid formed during the reaction.

-

Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the neat solid using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) can be used. The exact ratio should be optimized to achieve good separation.

-

Visualization: Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent.

Reactivity and Synthetic Applications

The two halogen atoms on the pyrimidine ring of this compound exhibit different reactivities, which can be exploited for selective functionalization. The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the bromine atom at the 5-position. Conversely, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for a stepwise introduction of different substituents, providing a powerful strategy for the synthesis of diverse libraries of pyrimidine derivatives.

A common application of this compound is in Suzuki coupling reactions to form a new carbon-carbon bond at the 5-position.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique structural and reactivity profile allows for the strategic and selective introduction of various functional groups. While experimental data for this specific compound is limited in the public domain, this technical guide provides a comprehensive overview based on available information and theoretical predictions to aid researchers in its effective utilization. Further experimental characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-chloropyrimidine from 5-bromopyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-4-chloropyrimidine, a key intermediate in the development of various biologically active molecules. The focus of this document is the chlorination of 5-bromopyrimidin-4-one, a common and effective synthetic route.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization in subsequent synthetic steps. This guide details the conversion of 5-bromopyrimidin-4-one to this compound, a reaction typically achieved through the use of a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction and Mechanism

The core transformation involves the conversion of a hydroxyl group (in the tautomeric form of 5-bromopyrimidin-4-one) into a chloro group. Phosphorus oxychloride is a widely used reagent for this type of deoxychlorination reaction. The reaction is generally believed to proceed through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The presence of a mild, non-nucleophilic base is often employed to facilitate the reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

5-bromopyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromopyrimidin-4-one (40 g, 0.22 mol) dissolved in phosphorus oxychloride (300 mL), N,N-diisopropylethylamine (29 g, 0.22 mol) was added dropwise at room temperature.[1]

-

The reaction mixture was then heated to reflux and maintained at this temperature for 3 hours.[1]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/EtOAc (1:1) to confirm the consumption of the starting material.[1]

-

Upon completion, the excess phosphorus oxychloride was removed by distillation under reduced pressure.[1]

-

The residue was then carefully and slowly poured into ice water (300 mL) with stirring.[1]

-

The aqueous phase was extracted with ethyl acetate (2 x 300 mL).[1]

-

The combined organic layers were washed sequentially with water (300 mL) and brine (300 mL).[1]

-

The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under vacuum.[1]

-

The resulting crude product was purified by silica gel column chromatography, eluting with a gradient of petroleum ether/EtOAc from 20:1 to 10:1, to yield this compound as a yellow oil.[1]

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 5-bromopyrimidin-4-one | [1] |

| Reagents | POCl₃, DIPEA | [1] |

| Molar Ratio (Substrate:Base) | 1:1 | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 25 g (60%) | [1] |

| Product Appearance | Yellow oil | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of the reaction mixture is highly exothermic and should be performed with extreme care by adding the reaction residue to ice water slowly.

Conclusion

The synthesis of this compound from 5-bromopyrimidin-4-one using phosphorus oxychloride is a reliable and well-established method. The protocol detailed in this guide provides a clear and reproducible procedure for obtaining this important synthetic intermediate. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

Spectroscopic Profile of 5-Bromo-4-chloropyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated spectral data for 5-Bromo-4-chloropyrimidine, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. While direct experimental spectra for this specific molecule are not widely available in public databases, this document extrapolates expected spectral characteristics based on established principles of spectroscopy and data from structurally related pyrimidine derivatives. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known electronic effects of halogen substituents on the pyrimidine ring and general principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.9 - 9.2 | Singlet | 1H | H-2 | Expected to be the most deshielded proton due to the influence of two adjacent nitrogen atoms. |

| ~8.7 - 9.0 | Singlet | 1H | H-6 | Influenced by the adjacent nitrogen and chlorine atoms. |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for pyrimidine protons are typically found in the aromatic region, with exact values influenced by the electronegativity and position of substituents.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~158 - 162 | C-2 | Carbon situated between two nitrogen atoms. |

| ~155 - 159 | C-4 | Carbon bonded to chlorine. |

| ~110 - 115 | C-5 | Carbon bonded to bromine. |

| ~157 - 161 | C-6 | Carbon adjacent to a nitrogen atom. |

Solvent: CDCl₃. The chemical shifts are estimates based on the known effects of halogen substituents on the pyrimidine ring.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak - Medium | C-H stretching (aromatic) |

| ~1600 - 1550 | Medium | C=N stretching |

| ~1550 - 1400 | Medium - Strong | C=C stretching (ring vibrations) |

| ~1200 - 1000 | Medium - Strong | C-Cl stretching |

| ~700 - 550 | Medium - Strong | C-Br stretching |

Sample preparation: KBr pellet or Nujol mull. The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of peaks characteristic of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Relative Intensity | Assignment | Notes |

| 192, 194, 196 | Variable | [M]⁺ | Molecular ion peak cluster due to the presence of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes. |

| 157, 159 | Variable | [M-Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |

| 113 | Variable | [M-Br]⁺ | Fragment resulting from the loss of a bromine atom. |

Ionization method: Electron Ionization (EI). The isotopic pattern of the molecular ion is a key characteristic for identifying compounds containing both bromine and chlorine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum should be acquired on the same instrument.

-

A proton-decoupled pulse sequence is typically used.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A larger number of scans is necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction.

-

If using a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for this type of molecule. A standard electron energy of 70 eV is typically used.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound such as this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility of 5-Bromo-4-chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-4-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document combines qualitative information with detailed, industry-standard experimental protocols for determining solubility. This allows research and drug development professionals to accurately assess its behavior in various organic solvents.

Quantitative Solubility Data

It is crucial to note that these values are estimations and should be experimentally verified for any critical application.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility ( g/100 mL) |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 15 |

| Ethanol | C₂H₅OH | 5.2 | > 10 |

| Methanol | CH₃OH | 5.1 | > 10 |

| Acetone | C₃H₆O | 5.1 | 5 - 10 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 2 - 5 |

| Toluene | C₇H₈ | 2.4 | < 1 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following established experimental methodologies are recommended.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Ensure a solid excess is visible to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment for the undissolved solid to sediment.

-

Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (UV-Vis Spectroscopy or HPLC).

-

-

Quantification:

-

UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) for the quantification of this compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted sample and determine its concentration based on the peak area relative to the calibration curve.

-

-

-

Calculation of Solubility:

-

Back-calculate the original concentration of the saturated solution, accounting for any dilutions.

-

Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Gravimetric Method for Solubility Determination

This is a simpler, classical method that can be used for a less precise but still valuable estimation of solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature as described in the shake-flask method.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility by dividing the mass of the solid by the volume of the solvent used.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors as depicted in the diagram below.

References

5-Bromo-4-chloropyrimidine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-4-chloropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for professionals in research, discovery, and drug development who handle and utilize this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystalline solid or powder.[1] It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Appearance | Colorless to pale yellow crystal or powder | [1] |

| Melting Point | 75-78 °C | [1] |

| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane | [1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in published literature, its general stability can be inferred from its chemical structure and information on related compounds. The compound is reported to be relatively stable under the influence of light and heat.[1] However, like many halogenated pyrimidines, it is susceptible to degradation under certain conditions, particularly hydrolysis.

Key Stability Considerations:

-

Hydrolytic Stability: The pyrimidine ring is electron-deficient, which makes the C-Cl bond at the 4-position susceptible to nucleophilic attack by water (hydrolysis). The electron-withdrawing nature of the bromine atom at the 5-position is expected to further activate the ring towards nucleophilic substitution, potentially increasing the rate of hydrolysis. Hydrolysis would likely lead to the formation of 5-bromo-pyrimidin-4-ol. This reaction is expected to be pH-dependent, with faster rates under basic or strongly acidic conditions.

-

Photostability: The compound is generally considered to be relatively stable to light.[1] However, prolonged exposure to high-intensity UV light could potentially lead to degradation. Photostability testing is recommended to determine its susceptibility to photodegradation.

-

Thermal Stability: this compound is a solid with a melting point of 75-78 °C, indicating a degree of thermal stability.[1] Degradation may occur at elevated temperatures, and thermal stress testing is advised to understand its degradation profile.

-

Oxidative Stability: Information on the oxidative stability of this compound is limited. However, the pyrimidine ring itself is relatively resistant to oxidation. Forced degradation studies using oxidizing agents are necessary to determine its susceptibility.

A hypothetical degradation pathway for the hydrolysis of this compound is presented in the diagram below.

Caption: Hypothetical hydrolysis of this compound.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended:

-

Temperature: Store in a cool, dry place.[1] For long-term storage, it is advisable to store in a freezer at temperatures between -20°C and 2-8°C.

-

Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

-

Container: Use a tightly sealed, light-resistant container.

-

Moisture: Avoid exposure to moisture, as the compound is susceptible to hydrolysis.

The logical workflow for the proper storage and handling of this compound is illustrated in the following diagram.

Caption: Recommended storage and handling workflow.

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a series of forced degradation studies should be performed. These studies are designed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following are general protocols based on industry standards.

4.1. Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for these studies. The method should be capable of separating the parent compound from all potential degradation products.

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

4.2. Forced Degradation Studies

The following stress conditions are recommended. The extent of degradation should be targeted at 5-20% to ensure that primary degradation products are formed and can be reliably detected.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Methodology |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N HCl at room temperature and at an elevated temperature (e.g., 60-80 °C). |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N to 1 N NaOH at room temperature and at an elevated temperature (e.g., 60-80 °C). |

| Neutral Hydrolysis | Dissolve the compound in a suitable solvent and reflux in water. |

| Oxidative Degradation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. |

| Photodegradation | Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to exclude the effects of temperature. |

| Thermal Degradation | Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80-100 °C) for an extended period. |

The general experimental workflow for conducting these stability studies is depicted in the diagram below.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-4-chloropyrimidine (CAS No. 56181-39-6), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Chemical and Physical Properties

This compound is a colorless to pale yellow crystal or powder.[1] It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1]

| Property | Value | Source |

| CAS Number | 56181-39-6 | [1] |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Appearance | Colorless to pale yellow crystal or powder | [1] |

| Melting Point | 75-78°C | [1] |

| Boiling Point | 250.7 ± 20.0 °C (Predicted) | [1] |

| Density | 1.859 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Good solubility in ethanol, dimethylformamide, and dichloromethane | [1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The GHS classification for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Note: This classification is based on data for closely related compounds and should be treated as a reliable indicator of the hazards of this compound.

Toxicological Data:

Experimental Protocols

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.

Handling Procedures:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[1]

-

Grounding: When transferring the solid, use appropriate measures to prevent the build-up of static electricity.

-

Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.

Disposal

-

Waste Classification: All waste containing this compound must be treated as hazardous waste.

-

Waste Segregation: Segregate halogenated organic waste from non-halogenated waste streams.

-

Containerization: Collect waste in a dedicated, properly labeled, and sealed container.

-

Disposal Method: The recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. Contact a licensed professional waste disposal service for final disposal.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Chemical Spill Response Workflow

In the event of a spill, follow the workflow outlined below.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of substituted pyrimidines, a class of heterocyclic compounds fundamental to life and medicine. From their initial isolation in the 19th century to their central role in modern drug discovery, this document traces the key milestones, pioneering researchers, and the evolution of synthetic methodologies. Quantitative data on the biological activity of key derivatives are presented in structured tables, and detailed experimental protocols for seminal syntheses and biological assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the structure-activity relationships and mechanisms of action that have established substituted pyrimidines as a cornerstone of medicinal chemistry.

A Historical Perspective: From Obscurity to Ubiquity

The story of pyrimidines begins not with a flash of insight, but with the gradual unraveling of the chemical composition of life itself. Although pyrimidine derivatives such as alloxan were known in the early 19th century, the systematic study of this heterocyclic ring system began in earnest in the latter half of the century.

A pivotal moment arrived in 1879 when Charles-Adolphe Wurtz's student, Grimaux , first synthesized barbituric acid, a substituted pyrimidine, from urea and malonic acid.[1] This marked the first laboratory synthesis of a pyrimidine derivative. However, it was the meticulous work of the German chemist Adolf Pinner that laid the true foundation for pyrimidine chemistry. In 1884, Pinner and his colleagues began a systematic investigation, synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] A year later, in 1885, Pinner was the first to coin the term "pyrimidin" (pyrimidine).[1]

The parent compound, pyrimidine itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman , who prepared it from barbituric acid.[2] Around the same period, the biological significance of pyrimidines began to emerge with the isolation and identification of the nucleobases cytosine, thymine, and uracil as essential components of nucleic acids.

The 20th century witnessed an explosion in pyrimidine research, driven by the burgeoning fields of biochemistry and pharmacology. The groundbreaking work of George Hitchings and Gertrude Elion at the Burroughs Wellcome Company (now part of GlaxoSmithKline) in the mid-20th century revolutionized drug discovery by pioneering the concept of "rational drug design."[3] Their research focused on creating antimetabolites, molecules that could interfere with the metabolic pathways of cancer cells and pathogens. This approach led to the development of the first effective drugs for leukemia, including the purine analog 6-mercaptopurine and the pyrimidine-based antimetabolite, 5-fluorouracil (5-FU), synthesized by Robert Duschinsky and his team at Hoffmann-La Roche in 1957.[4] These discoveries firmly established substituted pyrimidines as a "privileged scaffold" in medicinal chemistry.

Another significant figure in the history of pyrimidine synthesis is the Italian chemist Pietro Biginelli . In 1891, he developed a one-pot, three-component reaction for the synthesis of dihydropyrimidinones, now famously known as the Biginelli reaction.[5][6][7] This reaction, though largely overlooked for many years, has seen a resurgence in recent decades due to its efficiency and the diverse biological activities of its products.

The Evolution of Synthesis: From Classical Reactions to Modern Methods

The ability to synthesize a diverse range of substituted pyrimidines has been central to exploring their therapeutic potential. Over the decades, the synthetic toolbox has expanded from classical condensation reactions to highly efficient and versatile modern methodologies.

The Pinner Synthesis

The Pinner synthesis, first reported by Adolf Pinner in 1884, is a classic method for the preparation of pyrimidines. It involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[8][9][10]

Experimental Protocol: Pinner Synthesis of a Substituted Pyrimidine (General Procedure)

-

Reaction Setup: A solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Amidine: The amidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1 equivalent) are added to the flask.

-

Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[11][12][13][14]

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction

-

Reactant Mixture: In a round-bottom flask, a mixture of the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) is prepared.

-

Catalyst and Solvent: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃) is added. The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.

-

Reaction: The mixture is heated (typically to 80-100 °C) and stirred for the appropriate time (usually 1-4 hours), with reaction progress monitored by TLC.

-

Isolation: After cooling to room temperature, the reaction mixture is poured into crushed ice. The solid precipitate that forms is collected by filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Workflow for a Classical Pyrimidine Synthesis

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. acs.org [acs.org]

- 4. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. jk-sci.com [jk-sci.com]

- 13. tandfonline.com [tandfonline.com]

- 14. redalyc.org [redalyc.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its two distinct halogen atoms offer opportunities for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyrimidine derivatives. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a key method for the functionalization of such heterocyclic scaffolds.

These application notes provide a detailed protocol for the selective Suzuki coupling of an arylboronic acid with this compound at the C4 position. The inherent reactivity difference between the C-Cl and C-Br bonds on the pyrimidine ring, with the C4-Cl bond being more activated towards oxidative addition, allows for this selective transformation.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

In the case of this compound, the chloro group at the 4-position is generally more reactive than the bromo group at the 5-position in Suzuki couplings. This is due to the electronic influence of the adjacent nitrogen atoms, which makes the C4 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. By carefully selecting the reaction conditions, selective coupling at the C4 position can be achieved, leaving the C5-bromo group available for subsequent transformations.

Experimental Protocols

This section details a generalized protocol for the selective Suzuki coupling of an arylboronic acid with this compound at the C4 position. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Water (for biphasic systems)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate or oil bath

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).

-

Reaction: Place the reaction vessel in a preheated oil bath or on a heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-aryl-5-bromopyrimidine.

Data Presentation

The following tables summarize typical reaction components and conditions for the Suzuki coupling of this compound. These serve as a starting point for optimization.

Table 1: Recommended Reagents and Catalysts

| Component | Recommended Options | Typical Loading (mol%) | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ | 2 - 5 | A reliable, commercially available Pd(0) catalyst. |

| Pd₂(dba)₃ / Ligand | 1 - 3 (Pd) | Requires an ancillary ligand for catalytic activity. | |

| Ligand | PPh₃ | 4 - 10 | A standard, cost-effective phosphine ligand. |

| XPhos, SPhos | 2 - 6 | Bulky, electron-rich ligands that can improve catalytic efficiency for challenging substrates. | |

| Base | K₂CO₃ | 2.0 - 3.0 equiv. | A common and effective base. |

| K₃PO₄ | 2.0 - 3.0 equiv. | A slightly stronger base that can be beneficial in some cases. | |

| Cs₂CO₃ | 2.0 - 3.0 equiv. | A strong base, often used for less reactive chlorides. | |

| Solvent | 1,4-Dioxane / H₂O (4:1) | - | A common biphasic system that dissolves both organic and inorganic reagents. |

| Toluene / H₂O | - | Another effective biphasic solvent system. | |

| DMF | - | A polar aprotic solvent, can be used for less soluble substrates. |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Parameter | Condition | Expected Outcome |

| Temperature | 80 - 110 °C | Higher temperatures generally lead to faster reaction rates but may increase side product formation. |

| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity, catalyst loading, and temperature. Monitor by TLC or LC-MS. |

| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is desirable for cost-effectiveness but may require longer reaction times or higher temperatures. |

| Yield | Moderate to High | Yields are substrate-dependent and can be optimized by screening the reaction parameters. |

| Selectivity | High for C4-coupling | The C4-chloro position is generally more reactive, leading to selective formation of the 4-aryl-5-bromopyrimidine. |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 5-Bromo-4-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloropyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrimidine core, which is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs. The presence of two distinct halogen substituents at positions 4 and 5 allows for selective functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction on this compound, a key transformation for introducing a wide range of functionalities.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (positions 2, 4, and 6). In this compound, the chlorine atom at the C4 position is significantly more activated towards SNAr than the bromine atom at C5. This preferential reactivity allows for the selective displacement of the chloride, leaving the bromide available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on this compound proceeds with high regioselectivity at the C4 position. The attack of a nucleophile at the carbon bearing the chlorine atom is favored due to the superior stabilization of the negative charge in the resulting Meisenheimer intermediate by both ring nitrogen atoms. The bromine at C5 is not positioned for such effective charge delocalization and is therefore significantly less reactive under SNAr conditions. This predictable selectivity is crucial for the strategic synthesis of complex molecules. A multi-step synthesis starting from the structurally related 5-bromo-2,4-dichloropyrimidine has been reported to proceed with initial nucleophilic attack at the C4 position, underscoring the higher reactivity of this site.[1]

Applications in Drug Discovery

The 4-substituted-5-bromopyrimidine core, readily accessible through SNAr of this compound, is a key structural motif in a variety of therapeutic agents. These include kinase inhibitors, antivirals, and other targeted therapies. The ability to introduce diverse amine, thiol, or alkoxy groups at the C4 position allows for the fine-tuning of a molecule's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile.

Experimental Protocols

The following protocols provide generalized methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimal conditions (e.g., temperature, reaction time, choice of base and solvent) may vary depending on the specific nucleophile used.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (1.1–1.5 equiv)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃)) (1.5–2.0 equiv)

-

Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol, or Isopropanol)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen solvent.

-

Add the amine nucleophile (1.1–1.5 equiv) to the solution.

-

Add the base (1.5–2.0 equiv) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 25–120 °C) for the required time (2–24 h).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-bromopyrimidine.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)-5-bromopyrimidines.

Materials:

-

This compound (1.0 equiv)

-

Thiol nucleophile (1.1 equiv)

-

Base (e.g., Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)) (1.1 equiv)

-

Solvent (e.g., DMF, Tetrahydrofuran (THF), or Acetonitrile (ACN))

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

If using a base like NaH, suspend it in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add the thiol nucleophile (1.1 equiv) to the base suspension at 0 °C to form the thiolate in situ.

-

If using a base like K₂CO₃ or NaOH, dissolve the thiol and the base in the solvent at room temperature.

-

Add a solution of this compound (1.0 equiv) in the same solvent to the thiolate mixture.

-

Stir the reaction mixture at the appropriate temperature (typically 25–80 °C) for the necessary duration (1–12 h).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(alkyl/arylthio)-5-bromopyrimidine.

Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation/Alkylation)

This protocol describes the synthesis of 4-alkoxy/aryloxy-5-bromopyrimidines from this compound and an alcohol or phenol.

Materials:

-

This compound (1.0 equiv)

-

Alcohol or phenol nucleophile (1.1 equiv)

-

Base (e.g., Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃)) (1.1 equiv)

-

Solvent (e.g., THF, DMF, or Dioxane)

-

Standard laboratory glassware

-

Magnetic stirrer and heating apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.1 equiv) in the chosen anhydrous solvent.

-

Add the alcohol or phenol nucleophile (1.1 equiv) to the suspension to generate the alkoxide or phenoxide. For less acidic alcohols, this may require stirring at room temperature for a short period.

-

Add this compound (1.0 equiv) to the alkoxide/phenoxide solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1–24 h).

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic phase, concentrate, and purify the crude product by column chromatography or distillation.